1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride
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Overview
Description
1-{6-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride, also known as 6-CPPM, is a synthetic molecule with potential applications in a variety of scientific research fields. It has been used in studies of organic synthesis, medicinal chemistry, and pharmacology, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride has been studied in a variety of scientific research applications. It has been used in studies of organic synthesis, including the synthesis of heterocyclic compounds and the synthesis of novel compounds with potential medicinal applications. It has also been studied in medicinal chemistry and pharmacology, with studies of the structure-activity relationships of this compound and its derivatives. Additionally, it has been used in studies of the biochemical and physiological effects of this compound and its derivatives.
Mechanism of Action
The exact mechanism of action of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride is not yet fully understood. However, it is believed that this compound binds to specific receptors in the body, which then leads to the biochemical and physiological effects observed. Additionally, it is thought that this compound may also interact with other molecules in the body, such as enzymes, which could lead to further effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In studies of its structure-activity relationships, it has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to have an inhibitory effect on the release of certain neurotransmitters, such as glutamate and noradrenaline. Finally, it has been found to have an inhibitory effect on the activity of certain proteins, such as cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
The use of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, it has been found to have a variety of biochemical and physiological effects, which makes it useful for studying these effects. A limitation is that its exact mechanism of action is not yet fully understood, which makes it difficult to predict the effects of this compound in different contexts.
Future Directions
There are a number of potential future directions for 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride research. One potential direction is to further study the structure-activity relationships of this compound and its derivatives. Additionally, further studies of the biochemical and physiological effects of this compound and its derivatives could be conducted. Finally, further research into the mechanism of action of this compound could be conducted, in order to better understand how it interacts with receptors and other molecules in the body.
Synthesis Methods
1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride can be synthesized through a multistep process involving different chemical reactions. The first step is to form a Schiff base between the 6-chloropyrazole and the methylamine, which is then treated with hydrochloric acid to form the imine. This imine is then treated with aqueous sodium hydroxide, which forms the this compound product. This synthesis method is advantageous in that it is relatively straightforward and can be scaled up for larger quantities of the product.
Properties
IUPAC Name |
(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4.2ClH/c8-6-3-10-7-5(1-9)2-11-12(7)4-6;;/h2-4H,1,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMHKVDOBJLHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)CN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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